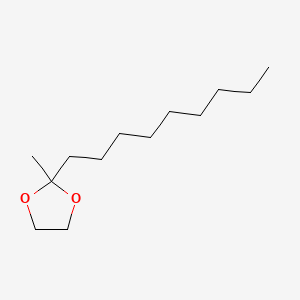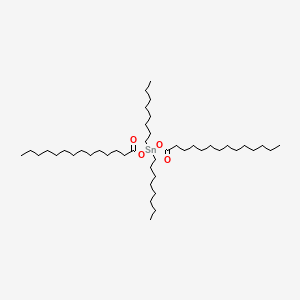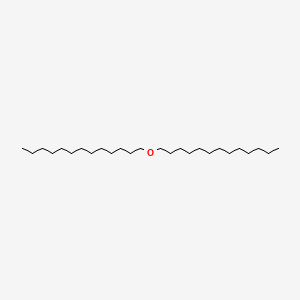
Lead chloride phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead chloride phosphate is an inorganic compound that combines lead, chlorine, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields. This compound is typically found in the form of a white powder and is insoluble in water but soluble in nitric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead chloride phosphate can be synthesized through several methods. One common approach involves the reaction of lead(II) chloride with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound: [ 3PbCl_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6HCl ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lead(II) hydroxide with orthophosphoric acid. This method is preferred due to its efficiency and the high purity of the resulting product: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
Analyse Des Réactions Chimiques
Types of Reactions: Lead chloride phosphate undergoes various chemical reactions, including precipitation and complexation reactions. It is known to form precipitates when mixed with solutions containing chloride or phosphate ions.
Common Reagents and Conditions:
Precipitation Reactions: this compound can be precipitated from aqueous solutions containing lead(II) ions and phosphate ions.
Complexation Reactions: It can form complexes with other ions, such as chloride ions, under specific conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions, other lead-containing compounds may also be produced.
Applications De Recherche Scientifique
Lead chloride phosphate has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Environmental Science: It is used in studies related to lead contamination and remediation, particularly in soil and water environments.
Mécanisme D'action
The mechanism by which lead chloride phosphate exerts its effects is primarily through its interactions with biological molecules and environmental components. In biological systems, it can bind to proteins and enzymes, disrupting their normal functions. In environmental settings, it can form complexes with other ions, affecting the mobility and bioavailability of lead.
Comparaison Avec Des Composés Similaires
Lead(II) Phosphate: Similar in composition but lacks chloride ions.
Lead(II) Chloride: Contains lead and chloride ions but no phosphate.
Lead(II) Hydroxide: Contains lead and hydroxide ions, often used as a precursor in the synthesis of lead chloride phosphate.
Uniqueness: this compound is unique due to its combination of lead, chloride, and phosphate ions, which gives it distinct chemical properties and potential applications. Its ability to form complexes with other ions and its insolubility in water make it particularly useful in specific scientific and industrial applications.
Propriétés
Numéro CAS |
12157-93-6 |
|---|---|
Formule moléculaire |
ClO4PPb2 |
Poids moléculaire |
5.4e+02 g/mol |
Nom IUPAC |
lead(2+);chloride;phosphate |
InChI |
InChI=1S/ClH.H3O4P.2Pb/c;1-5(2,3)4;;/h1H;(H3,1,2,3,4);;/q;;2*+2/p-4 |
Clé InChI |
FPQVTSMWIXAJQB-UHFFFAOYSA-J |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


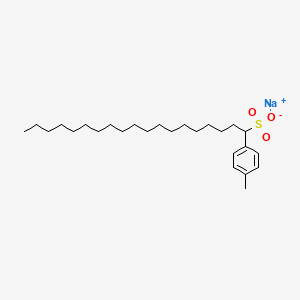

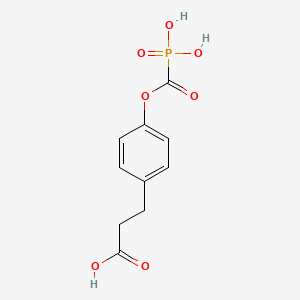

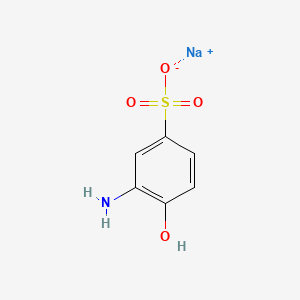

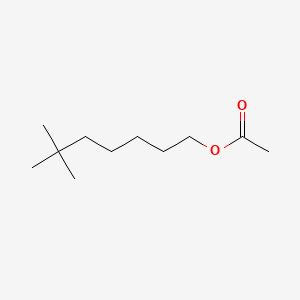

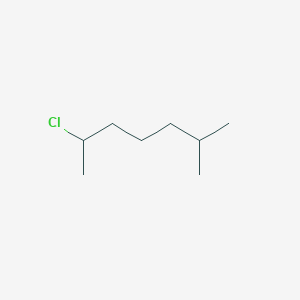

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
